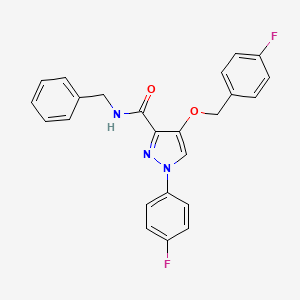

![molecular formula C14H14F3NO2S B2626886 (1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705099-98-4](/img/structure/B2626886.png)

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

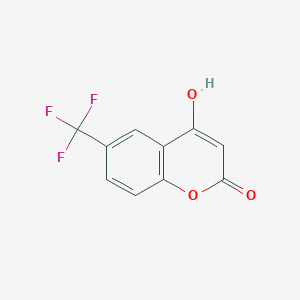

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that belongs to the class of bicyclic compounds. It is commonly known as TSPO ligand due to its ability to bind to the translocator protein (TSPO) in the mitochondria of cells. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, cancer research, and immunology.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Research on related chemical structures has led to the development of unique chemical reactions and the synthesis of novel compounds. The study by Moreno-Vargas and Vogel (2003) presents the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, demonstrating a regioselective rearrangement process, with applications in producing inhibitors of α-mannosidases, highlighting the compound's potential in enzyme inhibition (Moreno‐Vargas & Vogel, 2003). This synthesis pathway opens avenues for the design of therapeutics targeting specific enzymes.

Host-Guest Chemistry

The research by Bakirci, Koner, and Nau (2005) explores the complexation of similar bicyclic azoalkanes with p-sulfonatocalix[4]arene, revealing significant binding constants due to spherical shape complementarity. This study underscores the significance of molecular shape in molecular recognition, which is crucial for developing sensors and molecular containers (Bakirci, Koner, & Nau, 2005).

Antimicrobial Activity

Parhizkar et al. (2017) have identified a cascade reaction involving 1,8-diazabicyclo[5.4.0]undec-7-ene that efficiently synthesizes a novel class of multicyclic semi-alkaloids. These compounds demonstrated promising antimicrobial activity, suggesting potential for the development of new antibiotics (Parhizkar et al., 2017).

Crystal Structure Analysis

The detailed molecular structure of related compounds, as determined through crystallography by Wu et al. (2015), contributes to our understanding of the stereochemical properties essential for biological activity. This information is critical for drug design, allowing for the optimization of interactions with biological targets (Wu et al., 2015).

Molecular Recognition and Binding

The strong binding of bicyclic azoalkanes to p-sulfonatocalix[4]arene, studied by Bakirci et al. (2005), is attributed to the perfect spherical shape complementarity, which is a pivotal concept in the development of molecular receptors and sensors. This study demonstrates the importance of shape in the molecular recognition process, which is fundamental for the creation of highly selective binding sites in synthetic receptors (Bakirci, Koner, & Nau, 2005).

Propriétés

IUPAC Name |

8-[3-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2S/c15-14(16,17)10-3-1-6-13(9-10)21(19,20)18-11-4-2-5-12(18)8-7-11/h1-4,6,9,11-12H,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMCGDCIXWGUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

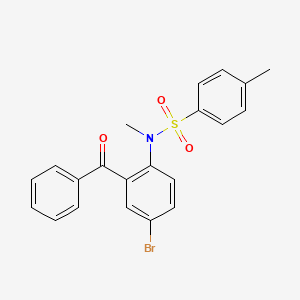

![Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)

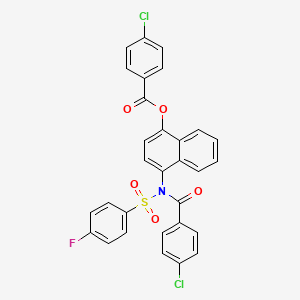

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)

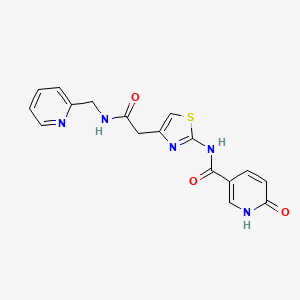

![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2626819.png)

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)